molecular formula C14H10O7S B14625260 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid CAS No. 58370-85-7

4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid

Cat. No.: B14625260
CAS No.: 58370-85-7
M. Wt: 322.29 g/mol
InChI Key: MPQURQMXMPHZKC-UHFFFAOYSA-N
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Description

4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of a benzene ring substituted with a phenoxysulfonyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid typically involves the sulfonation of phenol followed by a Friedel-Crafts acylation reaction to introduce the benzene-1,2-dicarboxylic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxysulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of the phenoxysulfonyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

58370-85-7

Molecular Formula

C14H10O7S

Molecular Weight

322.29 g/mol

IUPAC Name

4-phenoxysulfonylphthalic acid

InChI

InChI=1S/C14H10O7S/c15-13(16)11-7-6-10(8-12(11)14(17)18)22(19,20)21-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

MPQURQMXMPHZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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